molecular formula C13H19N3O5 B14042047 tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate

tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate

Cat. No.: B14042047
M. Wt: 297.31 g/mol
InChI Key: JJJQXNHSXGPWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitropyridine moiety, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate typically involves the following steps:

    Formation of 5-nitropyridine: The starting material, 5-nitropyridine, is prepared through nitration of pyridine using a mixture of nitric acid and sulfuric acid.

    Alkylation: The 5-nitropyridine is then subjected to alkylation with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-((5-nitropyridin-2-yl)oxy)propanol.

    Carbamoylation: The final step involves the reaction of 3-((5-nitropyridin-2-yl)oxy)propanol with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 3-((5-aminopyridin-2-yl)oxy)propyl)carbamate.

    Substitution: Various substituted pyridine derivatives.

    Hydrolysis: 3-((5-nitropyridin-2-yl)oxy)propanol and tert-butyl carbamate.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and functionalized materials.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for studying biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is studied for its anti-inflammatory and antimicrobial properties, and its derivatives are evaluated as potential drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials. It is employed in the synthesis of polymers, coatings, and adhesives with enhanced properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate involves its interaction with specific molecular targets. The nitropyridine moiety can undergo reduction to form an amino group, which can then interact with enzymes and receptors. The carbamate linkage provides stability and facilitates the compound’s incorporation into larger molecular structures. The pathways involved include enzyme inhibition, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound with similar protective group properties.

    tert-Butyl (triphenyl-lambda^5-phosphanylidene)carbamate: A related compound with a phosphanylidene group instead of a nitropyridine moiety.

Uniqueness

tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate is unique due to the presence of the nitropyridine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H19N3O5

Molecular Weight

297.31 g/mol

IUPAC Name

tert-butyl N-[3-(5-nitropyridin-2-yl)oxypropyl]carbamate

InChI

InChI=1S/C13H19N3O5/c1-13(2,3)21-12(17)14-7-4-8-20-11-6-5-10(9-15-11)16(18)19/h5-6,9H,4,7-8H2,1-3H3,(H,14,17)

InChI Key

JJJQXNHSXGPWHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.